

A Technical Guide to 4-Ethynylbenzaldehyde: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **4-ethynylbenzaldehyde**, a versatile organic compound utilized in various fields of chemical synthesis, including pharmaceuticals, organic materials, and nanotechnology. Its bifunctional nature, featuring a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for constructing complex molecular architectures.

Core Physicochemical Data

The fundamental properties of **4-ethynylbenzaldehyde** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.



Property	Value	Citations
Chemical Formula	C ₉ H ₆ O	[1][2][3][4]
Molecular Weight	130.14 g/mol	[2][4]
Molar Mass	130.146 g·mol⁻¹	[1][3]
Appearance	White or yellow solid	[1]
Melting Point	89–93 °C	[1]
IUPAC Name	4-ethynylbenzaldehyde	[2]
CAS Number	63697-96-1	[1][4]

Synthetic Protocol: Sonogashira Coupling

The preparation of **4-ethynylbenzaldehyde** is commonly achieved via a Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[5] The following protocol details a typical two-step synthesis starting from 4-bromobenzaldehyde.

Step 1: Synthesis of 4-((trimethylsilyl)ethynyl)benzaldehyde

- Reaction Setup: In a two-necked, round-bottomed flask maintained under an inert argon or nitrogen atmosphere, combine 4-bromobenzaldehyde (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.02-0.1 equivalents).
- Solvent and Reagents: Add a suitable solvent, typically an amine base like triethylamine or a
 mixture of toluene and triethylamine.[6] To this mixture, add trimethylsilylacetylene (1.1-1.5
 equivalents).
- Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-80°C.[6]
 Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aryl bromide is consumed.



 Work-up: Upon completion, cool the reaction mixture, filter it to remove the catalyst and amine salt, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

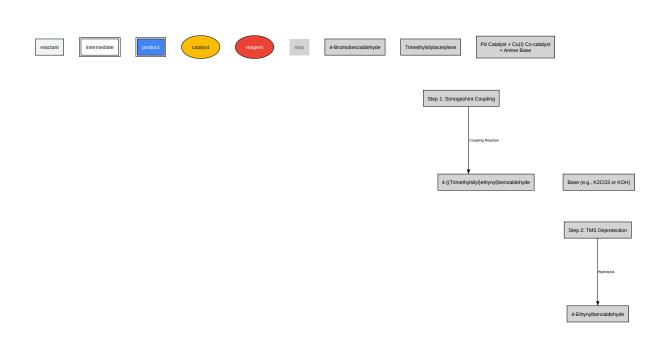
Step 2: Deprotection to Yield 4-Ethynylbenzaldehyde

- Reaction Setup: Dissolve the purified 4-((trimethylsilyl)ethynyl)benzaldehyde from Step 1 in a solvent such as tetrahydrofuran (THF) or methanol.
- Deprotection Agent: Add a base to cleave the trimethylsilyl (TMS) group.[1] A mild base like potassium carbonate (K₂CO₃) or a hydroxide solution (e.g., aqueous KOH) is effective.[7]
- Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.[7][8] Monitor the reaction by TLC to confirm the removal of the TMS group.
- Work-up and Purification: Once the reaction is complete, remove the solvent by rotary evaporation. Extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.[7] After filtration and concentration, the final product, 4-ethynylbenzaldehyde, can be purified by column chromatography or recrystallization to yield a yellow solid.[7][8][9]

Visualized Synthetic Workflow

The following diagram illustrates the two-step synthesis of **4-ethynylbenzaldehyde** from 4-bromobenzaldehyde, highlighting the key Sonogashira coupling and subsequent deprotection steps.





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